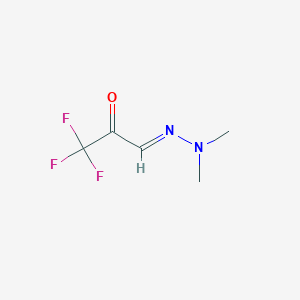
Octadeca-6,9,12,15-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-6,9,12,15-tetraenoic acid is a natural product found in Acrosiphonia coalita, Cladosiphon okamuranus, and other organisms with data available.
Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Oxidation
Octadeca-6,9,12,15-tetraenoic acid is a subject of interest in the study of fatty acid metabolism and enzymatic oxidation. Brenner and Peluffo (1966) explored its quantitative oxidative desaturation, observing its transformation in rat liver microsomes into different forms, including this compound itself. This study highlighted the metabolic pathways and the role of various enzymes and coenzymes in these processes (Brenner & Peluffo, 1966).
Distribution in Vegetable Triglycerides
Research by Gunstone et al. (1965) focused on the distribution of this compound in vegetable triglycerides. They used hydrolysis with pancreatic lipase to study the distribution and found that unsaturated acids, including this compound, show selectivity in their attachment to glycerol backbones in vegetable oils (Gunstone et al., 1965).
Oxidation in Algae
Hamberg (1993) conducted a study on the enzymatic oxidation of this compound in red algae, revealing insights into the structural and stereochemical aspects of this acid and its derivatives during the oxidation process. This study contributes to our understanding of fatty acid metabolism in marine organisms (Hamberg, 1993).
Impact on Glucagon and cAMP
Research by Dumm et al. (1975) investigated the effects of glucagon and dibutyryl cyclic AMP on the oxidative desaturation of various fatty acids, including this compound, in rat liver. This study links the metabolic alterations in fatty acid oxidation to hormonal and intracellular signal mediators (Dumm et al., 1975).
Presence in Marine Sponges
A study by Zhao et al. (2015) identified new polyunsaturated lipids from a marine sponge, including octadeca-6,9,12,15-tetraen-3-one. This expands our knowledge of the diversity and complexity of fatty acids in marine ecosystems (Zhao et al., 2015).
Propriétés
Numéro CAS |
111174-40-4 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
0 |
Nom IUPAC |
octadeca-6,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20) |
SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




